1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,6-difluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,6-difluorophenyl)ethan-1-one is a complex organic compound that features a benzodioxole ring, a pyrrolidine ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,6-difluorophenyl)ethan-1-one typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the Pyrrolidine Ring: This step involves the cyclization of appropriate amines with aldehydes or ketones.
Coupling of the Benzodioxole and Pyrrolidine Rings: This is often done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Difluorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using difluorobenzene and an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,6-difluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or ketones.
Reduction: This can result in the formation of alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,6-difluorophenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,6-difluorophenyl)ethan-1-one involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
Uniqueness
1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,6-difluorophenyl)ethan-1-one is unique due to the presence of both a benzodioxole ring and a difluorophenyl group, which confer distinct electronic and steric properties. These features make it particularly interesting for applications that require specific interactions with biological targets or unique material properties.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,6-difluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO3/c20-15-2-1-3-16(21)14(15)9-19(23)22-7-6-13(10-22)12-4-5-17-18(8-12)25-11-24-17/h1-5,8,13H,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCLFSYURZQSIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.